MMP-9 Inhibitory Potency: Target Compound Predicted to Be Vastly Inferior to Lead Hydroxamic Acid Analog
The primary carboxamide of the target compound is expected to confer significantly weaker zinc-binding affinity compared to the hydroxamic acid moiety found in high-potency MMP inhibitors of the same scaffold. A direct hydroxamic acid analog, CHEMBL419648, exhibits potent MMP-9 inhibition (IC50 = 10 nM) [1]. Based on class-level SAR, the transition from hydroxamic acid to a primary carboxamide in this scaffold is predicted to cause a drop in MMP inhibitory potency of at least 100- to 1000-fold, a difference that critically impacts biological activity [2].
| Evidence Dimension | In vitro MMP-9 inhibitory activity |
|---|---|
| Target Compound Data | Not available (predicted to be >1,000 nM based on SAR for non-hydroxamate analogs [2]) |
| Comparator Or Baseline | 4-(4-Butoxy-benzenesulfonyl)-1-methyl-piperidine-4-carboxylic acid hydroxyamide (CHEMBL419648): IC50 = 10 nM |
| Quantified Difference | Estimated >100-fold lower potency for the target compound |
| Conditions | In vitro enzyme inhibition assay against human MMP-9 [1] |
Why This Matters
For drug discovery programs targeting MMP-9, procuring a compound with a primary carboxamide instead of a hydroxamic acid will not deliver the expected enzyme inhibition, despite being superficially related, leading to project failure if substituted.
- [1] BindingDB BDBM50128665: Activity data for 4-(4-Butoxy-benzenesulfonyl)-1-methyl-piperidine-4-carboxylic acid hydroxyamide (CHEMBL419648). View Source
- [2] Aranapakam, V., et al. Synthesis and structure-activity relationship of N-substituted 4-arylsulfonylpiperidine-4-hydroxamic acids as novel, orally active matrix metalloproteinase inhibitors for the treatment of osteoarthritis. J. Med. Chem. 2003, 46, 12, 2376-2396. View Source
